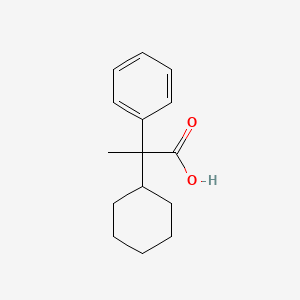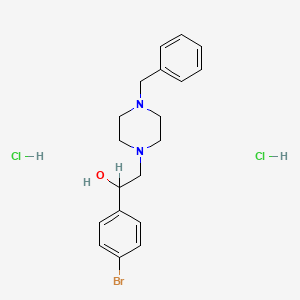
2-O-methyl-D-ribose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-methyl-D-ribose is a modified sugar molecule where a methyl group is attached to the second carbon of the ribose sugar. This modification is commonly found in various biological molecules, particularly in ribosomal RNA (rRNA), where it plays a crucial role in the stability and function of RNA molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-methyl-D-ribose typically involves the methylation of D-ribose. One common method includes the use of sodium methoxide in methanol, followed by treatment with aqueous sodium hydroxide . This process ensures the selective methylation at the 2’ position of the ribose molecule.
Industrial Production Methods: Industrial production of this compound may involve similar chemical routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of specialized equipment and controlled environments is essential to maintain the quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-O-methyl-D-ribose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups of the ribose can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ribonic acid, while reduction can produce ribitol.
Applications De Recherche Scientifique
2-O-methyl-D-ribose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various nucleotides and nucleosides.
Biology: It plays a role in the modification of RNA molecules, influencing their stability and function.
Industry: It is used in the production of pharmaceuticals and as a research tool in the study of RNA biology.
Mécanisme D'action
The mechanism by which 2-O-methyl-D-ribose exerts its effects involves the stabilization of RNA molecules. The methylation at the 2’ position of the ribose sugar alters the sugar’s conformation, promoting the C3’-endo conformation, which is more stable . This modification can affect the secondary structure of RNA, influencing its interactions with other molecules and its overall function .
Comparaison Avec Des Composés Similaires
2-O-methyl-D-glucose: Another methylated sugar with similar properties but different biological roles.
2-O-methyl-D-mannose: Similar in structure but with distinct functional implications in biological systems.
Uniqueness: 2-O-methyl-D-ribose is unique due to its specific role in RNA modification. Unlike other methylated sugars, it is predominantly found in RNA molecules and plays a critical role in their stability and function .
Propriétés
Formule moléculaire |
C6H12O5 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-2-methoxypentanal |
InChI |
InChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h3-7,9-10H,2H2,1H3 |
Clé InChI |
ALNDFFUAQIVVPG-UHFFFAOYSA-N |
SMILES canonique |
COC(C=O)C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-(2-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12042091.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12042099.png)
![Ethyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12042117.png)

![2-[1-(3-Chlorophenyl)-3-oxo-3-phenyl-propyl]cyclooctan-1-one](/img/structure/B12042144.png)


![benzyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042179.png)

![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12042194.png)


![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042208.png)
